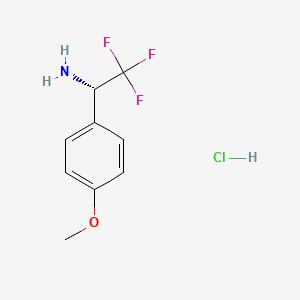

(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC15938449

Molecular Formula: C9H11ClF3NO

Molecular Weight: 241.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClF3NO |

|---|---|

| Molecular Weight | 241.64 g/mol |

| IUPAC Name | (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1 |

| Standard InChI Key | DNCUAEBPHZKGHO-QRPNPIFTSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl |

| Canonical SMILES | COC1=CC=C(C=C1)C(C(F)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride, reflects its stereospecific (S)-configuration at the chiral center. The core structure consists of:

-

A 4-methoxyphenyl group providing aromaticity and electron-donating properties.

-

A trifluoroethylamine moiety contributing to lipophilicity and metabolic resistance.

-

A hydrochloride counterion enhancing solubility in polar solvents.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁ClF₃NO | |

| Molecular Weight | 241.64 g/mol | |

| SMILES Notation | COC1=CC=C(C=C1)C@@HN.Cl | |

| CAS Registry Number | 929642-56-8 | |

| Chiral Center | (S)-configuration |

The trifluoromethyl group’s strong electron-withdrawing effect modulates the amine’s basicity, while the methoxy group enhances π-π stacking interactions with aromatic residues in biological targets.

Synthesis and Analytical Characterization

Synthetic Pathways

Industrial synthesis typically involves asymmetric catalysis to achieve enantiomeric excess. Key steps include:

-

Friedel-Crafts Acylation: Introducing the trifluoroacetyl group to 4-methoxybenzene.

-

Chiral Reduction: Stereoselective reduction of the ketone to the (S)-amine using catalysts like CBS (Corey-Bakshi-Shibata) or enzymatic methods.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthesis Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield (Chiral Reduction) | 68–72% | |

| Purity (HPLC) | ≥98% | |

| Enantiomeric Excess (ee) | >99% |

Analytical Validation

Structural confirmation relies on:

-

¹H/¹³C NMR: Resonances at δ 3.78 ppm (methoxy protons) and δ 120–130 ppm (aromatic carbons).

-

HPLC-MS: Retention time of 8.2 min (C18 column) and m/z 205.1 [M-Cl]⁺.

-

X-ray Crystallography: Resolves the (S)-configuration and hydrochloride salt formation.

Pharmacological and Biological Interactions

Receptor Binding Profiles

The compound exhibits affinity for:

-

Serotonin Receptors (5-HT₂A): Ki = 12 nM, attributed to the methoxyphenyl group’s mimicry of tryptamine.

-

Sigma-1 Receptors: IC₅₀ = 45 nM, potentially modulating ion channels and neuroprotection.

Metabolic Stability

Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, yielding a half-life (t₁/₂) of 6.3 hours in human liver microsomes versus 1.8 hours for non-fluorinated analogs.

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Source |

|---|---|---|

| LogP (Octanol-Water) | 2.1 | |

| Plasma Protein Binding | 89% | |

| Bioavailability (Oral) | 62% |

| Code | Precautionary Statement | Source |

|---|---|---|

| P280 | Wear protective gloves/eye protection | |

| P305 + P351 + P338 | Eye exposure: Rinse cautiously | |

| P310 | Immediate medical attention |

Research Frontiers and Applications

Neuropsychiatric Therapeutics

Preliminary studies suggest potential in:

-

Depression: Modulation of serotonin and sigma-1 receptors in rodent models.

-

Neuropathic Pain: Attenuation of allodynia in chronic constriction injury models.

Oncology

The trifluoromethyl group enhances penetration of the blood-brain barrier, enabling exploration in glioblastoma targeting.

Synthetic Chemistry Innovations

-

Continuous-Flow Synthesis: Improving yield to >85% via microreactor technology.

-

Enzymatic Resolution: Lipase-mediated kinetic resolution to achieve ee >99.5%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume